molecular formula C16H15NO4S B2521911 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide CAS No. 2034482-00-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2521911
CAS No.: 2034482-00-1
M. Wt: 317.36
InChI Key: PZHPXXPOBRPKEW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary molecular sensor for innocuous and noxious cold temperatures in the peripheral nervous system. This compound has been characterized as a competitive antagonist that effectively blocks the channel activated by its natural agonists, such as menthol and icilin, thereby inhibiting the influx of cations and the subsequent neuronal depolarization. Its primary research value lies in the precise pharmacological dissection of TRPM8's role in various physiological and pathophysiological processes. Researchers utilize this antagonist to investigate the mechanisms underlying cold-allodynia in neuropathic pain models, to explore the channel's contribution to migraine pathways, and to study its function in thermoregulation and cold-induced vasoconstriction. The selectivity and potency of this compound make it an essential tool for validating TRPM8 as a therapeutic target for conditions like chronic pain and migraine , providing critical insights that drive the development of novel analgesic therapeutics.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPXXPOBRPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via a Friedel-Crafts acylation reaction.

The key steps in the synthesis include:

    Formation of the furan intermediates: This can be achieved through the cyclization of 2-furoic acid derivatives.

    Introduction of the thiophene ring: This is typically done using a Friedel-Crafts acylation reaction with 4-methylthiophene-2-carboxylic acid.

    Coupling of the intermediates: The final step involves coupling the furan and thiophene intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce hydroxyethyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular pathways. These interactions can result in antibacterial, antifungal, or anticancer activities, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Nitrothiophene Carboxamides ()
  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂): Features a nitro group on the thiophene ring and a trifluoromethylphenyl-thiazole substituent. Antibacterial activity noted, likely due to the electron-withdrawing nitro group enhancing reactivity .
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂):
    • Contains a difluorophenyl-thiazole group; purity reached 99.05% vs. 42% for the trifluoromethyl analog .
B. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Dihedral Angles : 8.5–13.5° between aromatic rings, similar to furan analogs (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide) .
  • Key Differences: The nitro group enables strong intermolecular interactions (e.g., C–H⋯O/S), absent in the target compound.
C. N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide ()
  • Structure : Replaces one furan (3-position) with a thiophene-3-yl group.
  • Impact: Increased lipophilicity due to sulfur’s polarizability vs.

Crystallographic and Conformational Analysis

  • Dihedral Angles :
    • The target compound’s furan-thiophene dihedral angles are unreported but likely comparable to ’s 8–15° range, influencing crystal packing .
  • Hydrogen Bonding :
    • The hydroxyethyl group may form intramolecular H-bonds (cf. S(6) motifs in ), enhancing stability .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a synthetic compound that has drawn attention for its potential biological activities. Its complex molecular structure, which includes furan rings and a carboxamide group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 350.39 g/mol

The structure features:

  • Two furan rings
  • A hydroxyethyl group
  • A thiophene moiety

These functional groups are believed to enhance its biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could occur through competitive or allosteric binding.
  • Receptor Modulation : The presence of hydroxyl and aromatic groups allows for hydrogen bonding and π-stacking interactions, which may facilitate binding to various receptors in the body.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds similar to this compound against SARS-CoV-2. For instance, derivatives with similar structural motifs have shown promising inhibitory effects on viral proteases, suggesting that modifications to the furan and thiophene components can enhance antiviral efficacy .

Case Studies and Research Findings

StudyFindings
Study on SARS-CoV-2 InhibitorsIdentified novel inhibitors with IC50 values ranging from 1.55 μM to 10.76 μM, showcasing the importance of structural features similar to those in this compound .
Anthelmintic ScreeningCompounds with furan derivatives showed significant efficacy against C. elegans, indicating potential for further exploration in parasitic infections .

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